2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 7 and 8 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Thiazole Moiety: The thiazole ring can be introduced through a condensation reaction with a thiazole-containing reagent.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction, typically using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions may target the carbonyl group in the phthalazinone core, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield hydroxylated derivatives, while reduction of the carbonyl group could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving phthalazinone derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(thiazol-2-yl)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to the observed biological effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar phthalazinone cores but different substituents.
Thiazole-Containing Compounds: Molecules that contain the thiazole ring but differ in other structural aspects.
Uniqueness
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(thiazol-2-yl)acetamide is unique due to the specific combination of the phthalazinone core, methoxy groups, thiazole ring, and acetamide linkage. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C15H14N4O4S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H14N4O4S/c1-22-10-4-3-9-7-17-19(14(21)12(9)13(10)23-2)8-11(20)18-15-16-5-6-24-15/h3-7H,8H2,1-2H3,(H,16,18,20) |
InChI Key |
VBBXMRMAALTCAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3=NC=CS3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.